
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an amino group, a hydroxypropane chain, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 3,5-dimethoxyaniline with epichlorohydrin, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between the amine and epoxide groups. The sulfonation step can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 2-{[(3,5-Dimethoxyphenyl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
3-((3,5-Dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonic acid and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H17NO6S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO6S/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16) |
Clave InChI |
AOTXQRRUWFSXCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


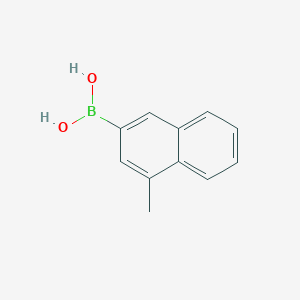
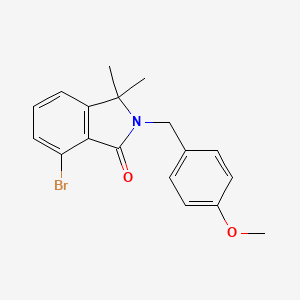
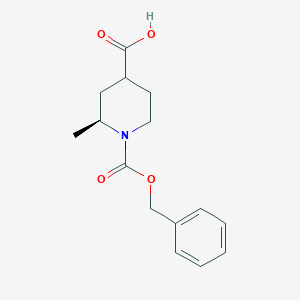
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
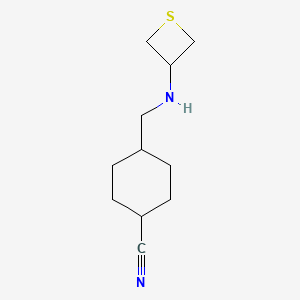
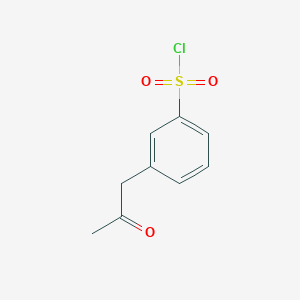
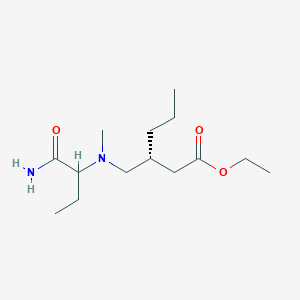
![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)

